molecular formula C16H17NO3 B11817750 1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B11817750
M. Wt: 271.31 g/mol
InChI Key: HYJCQTGZEXXWPI-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and an isopropylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent oxidation to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-(4-Isopropylbenzyl)piperidine-4-carboxylic acid hydrochloride
  • 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide

Comparison: 1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific structure, which includes a pyridine ring and a carboxylic acid group. This structure imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

6-oxo-1-[(4-propan-2-ylphenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H17NO3/c1-11(2)13-5-3-12(4-6-13)9-17-10-14(16(19)20)7-8-15(17)18/h3-8,10-11H,9H2,1-2H3,(H,19,20)

InChI Key

HYJCQTGZEXXWPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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